(2S,3R)-2-amino-3-azidobutanoic acid
Overview
Description
(2S,3R)-2-amino-3-azidobutanoic acid is a useful research compound. Its molecular formula is C4H8N4O2 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Aza-Kahalalide F Analogues : A study by Izzo et al. (2010) reported the solid-phase synthesis of six novel analogues of Kahalalide F, a natural product undergoing clinical trials. This synthesis utilized N-Fmoc-protected (2R,3R)-2-amino-3-azidobutanoic acid as a precursor of the aza-threonine, marking a significant advancement in peptide synthesis (Izzo et al., 2010).
Facile Synthesis of Amino Acids : Ishibuchi et al. (1992) demonstrated the stereoselective preparation of specific amino acids, including (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid, from chiral synthons. This synthesis pathway is crucial for the development of novel amino acids (Ishibuchi et al., 1992).
Enzyme Action on Stereoisomers : Bakke et al. (1999) explored the action of L-aminoacylase and L-amino acid oxidase on the stereoisomers of 2-amino-3-methylpent-4-enoic acid. This study provided insights into securing stereochemically pure compounds related to specific amino acids, demonstrating the potential for enzyme-mediated synthesis and modification of amino acids (Bakke et al., 1999).
Synthesis of Novel Farnesyl Protein Transferase Inhibitor : Tsuda et al. (1996) achieved the total synthesis of valinoctin A and its analogues, crucial for inhibitory activity, using a coupling of (2S,3R)-3-amino-2-hydroxyoctanoic acid moiety with various amino acids (Tsuda et al., 1996).
Synthesis of threo-3-Methylcysteine : Wakamiya et al. (1982) reported the stereospecific synthesis of threo-3-Methyl-D-cysteine, a moiety in the peptide antibiotic nisin, starting from D-threonine. This process involved the use of (2R,3R)-3-methyl-2-aziridinecarboxylic acid derivative (Wakamiya et al., 1982).
Properties
IUPAC Name |
(2S,3R)-2-amino-3-azidobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c1-2(7-8-6)3(5)4(9)10/h2-3H,5H2,1H3,(H,9,10)/t2-,3+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSRYBKOKKWXQW-GBXIJSLDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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